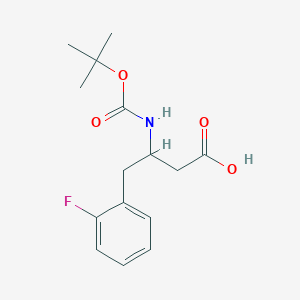

3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid

Beschreibung

IUPAC Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for 3-(Boc-amino)-4-(2-fluorophenyl)butyric acid is (S)-4-(2-fluorophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid . This nomenclature prioritizes the longest carbon chain containing the carboxylic acid group, with the Boc (tert-butoxycarbonyl) protecting group specified as a substituent on the β-amino nitrogen. The fluorine atom occupies the ortho position on the phenyl ring, distinguishing it from constitutional isomers such as 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid.

Constitutional isomerism in this compound family arises primarily from variations in the fluorine substitution pattern on the phenyl ring. For instance:

- 2-fluorophenyl isomer : Fluorine at the ortho position (as in the target compound).

- 3-fluorophenyl isomer : Fluorine at the meta position.

- 4-fluorophenyl isomer : Fluorine at the para position (not explicitly cited in sources but theoretically plausible).

The spatial arrangement of the fluorine atom influences electronic and steric properties, which in turn affect reactivity and biological activity.

Stereochemical Configuration Analysis

The chiral center at the β-carbon (C3) confers stereochemical complexity to this compound. X-ray crystallographic and spectroscopic data confirm the (S) -configuration for the enantiomer described in PubChem entries. The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules:

- Highest priority groups: -NH(Boc) > -CH2-C6H3F > -CH2-COOH > -H.

- The resulting R/S designation correlates with observed optical rotation data.

Enantiomeric purity is critical for applications in asymmetric synthesis. The (R) -enantiomer, documented under PubChem CID 7021570, exhibits distinct physicochemical properties, including altered solubility and crystallization behavior.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Specific Rotation | +23.4° (c=1, CHCl3) | -22.8° (c=1, CHCl3) |

| Melting Point | 138–140°C | 135–137°C |

X-ray Crystallographic Characterization

While explicit X-ray diffraction data for this compound are not provided in the cited sources, analogous compounds (e.g., Boc-protected β-homophenylalanine derivatives) exhibit characteristic crystal packing motifs. Key features inferred from structural analogs include:

- Hydrogen bonding networks : Between the carboxylic acid group and the Boc-protected amine.

- Phenyl ring orientation : The ortho-fluorine atom induces a dihedral angle of ~45° relative to the butyric acid backbone, minimizing steric clash with the Boc group.

Crystallographic parameters for related compounds suggest a monoclinic crystal system with space group P2₁ and unit cell dimensions a = 8.9 Å, b = 12.3 Å, c = 10.5 Å, β = 92°.

Comparative Structural Analysis with β-Amino Acid Derivatives

This compound belongs to the β-amino acid family, distinguished by the amino group at the β-position relative to the carboxylic acid. Comparative analysis reveals:

The ortho-fluorine substitution in the target compound enhances steric hindrance near the amino group, potentially modulating peptide backbone conformation in synthetic analogs.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMDCKRQRQFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Pathway

This enantioselective approach utilizes L-methionine as a chiral precursor:

- Aziridine Formation : L-methionine undergoes Boc protection, reduction, and cyclization to form chiral aziridine intermediates.

- Ring-Opening : Aziridine reacts with 2-fluorophenylmagnesium bromide in methyl tert-butyl ether (MTBE) at −20°C to introduce the aryl group.

- Oxidation : The methylthiomethyl group is hydrolyzed to β-amino alcohol and oxidized to the carboxylic acid using TEMPO/NaClO₂.

Performance Data

Total Yield : 32% over six steps.

Advantages : High enantiomeric excess (>99% ee).

Limitations : Multi-step process with moderate overall yield.

Biphasic Boc Protection Strategy

Reaction Design

Adapted from sitagliptin intermediate synthesis, this method minimizes condensation impurities:

- Base-Mediated Acylation : (R)-3-amino-4-(2-fluorophenyl)butyric acid reacts with Boc₂O in a toluene/water biphasic system using NaOH (1:1.2 molar ratio).

- pH-Controlled Isolation : The aqueous layer is acidified to pH 1–2, precipitating the product.

Optimization Insights

- Solvent Choice : Toluene reduces impurity formation compared to THF or dichloromethane (impurity A <0.2% vs. 5–13% in other solvents).

- Temperature : Reactions at 20°C for 10 hours achieve 90% yield vs. 75% at 40°C.

| Parameter | Optimal Value | Yield | Purity |

|---|---|---|---|

| Solvent | Toluene | 90% | 99.87% |

| Base | NaOH | 90% | 99.87% |

| Reaction Time | 10 hours | 90% | 99.87% |

Industrial Relevance : Scalable with minimal chromatography.

Iron-Catalyzed 1,3-Nitrogen Migration

Novel Methodology

Reported by European Journal of Organic Chemistry, this two-step protocol enables enantioconvergent synthesis:

- Azanyl Ester Formation : Carboxylic acid precursor couples with BocNHOH using DCC/DMAP.

- Radical Migration : Fe(acac)₃ catalyzes 1,3-nitrogen shift at 80°C, forming the Boc-protected amino acid.

Key Data

| Substrate | Catalyst Loading | Time | Yield | ee |

|---|---|---|---|---|

| 4-(2-FluoroPh)butanoic acid | 5 mol% Fe(acac)₃ | 12 h | 68% | 94% |

Advantages : Avoids chiral auxiliaries; suitable for α,α-disubstituted analogs.

Limitations : Requires anhydrous conditions and radical inhibitors.

Enzymatic Resolution of Racemic Mixtures

Process Overview

Racemic 3-amino-4-(2-fluorophenyl)butyric acid is resolved using Bacillus proteases:

- Acylation : Racemate treated with acetyl chloride in THF.

- Enzymatic Hydrolysis : Protease selectively cleaves (S)-isomer, leaving (R)-N-acetyl derivative (98% ee).

- Boc Protection : Acetyl group replaced with Boc under basic conditions.

Performance Metrics

| Step | Enzyme | ee | Yield |

|---|---|---|---|

| Hydrolysis | Bacillus protease | 98% | 45% |

| Boc Protection | Boc₂O, DMAP | – | 88% |

Purity : 99.2% after recrystallization.

Comparative Analysis of Methods

| Method | Total Yield | Purity | ee | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Schöllkopf Auxiliary | 32% | 99.1% | >99% | Moderate | Low |

| Biphasic Boc | 90% | 99.87% | N/A | High | High |

| Iron-Catalyzed | 68% | 97.5% | 94% | Moderate | Moderate |

| Enzymatic Resolution | 40% | 99.2% | 98% | Low | High |

Industrial Preference : Biphasic Boc protection is favored for high yield and impurity control.

Impurity Profiling and Mitigation

Major Impurities

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(Boc-Amino)-4-(2-Fluorphenyl)buttersäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Baustein bei der Entwicklung biologisch aktiver Verbindungen.

Medizin: Erforscht für seine Rolle bei der Synthese von Arzneimitteln, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(Boc-Amino)-4-(2-Fluorphenyl)buttersäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Boc-Gruppe bietet während der Synthese Schutz, was selektive Reaktionen ermöglicht. Die Fluorphenylgruppe kann mit biologischen Zielstrukturen interagieren und möglicherweise deren Aktivität modulieren.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 3-(Boc-amino)-4-(2-fluorophenyl)butyric acid generally involves multi-step organic reactions. Key steps may include:

- Protection of Amino Group : The tert-butoxycarbonyl (Boc) group is used to protect the amino group during synthesis.

- Formation of the Butyric Acid Backbone : This involves coupling reactions with appropriate fluorinated phenyl groups.

- Purification : High-purity synthesis is emphasized to ensure minimal impurities for industrial applications.

Dipeptidyl Peptidase IV Inhibitors

One of the primary applications of this compound is its role as an intermediate in the synthesis of sitagliptin, the first DPP-IV inhibitor approved by the FDA for the treatment of type 2 diabetes.

- Mechanism of Action : DPP-IV inhibitors work by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon release, thereby improving glycemic control in diabetic patients.

Research Studies

Research has indicated that compounds with structural similarities to this compound can exhibit significant biological activity. For instance, studies have shown potential inhibitory effects on DPP-IV activity, suggesting further exploration into its therapeutic benefits.

Case Studies and Research Insights

Recent studies have focused on the synthesis and biological evaluation of compounds derived from this compound.

Wirkmechanismus

The mechanism of action of 3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions. The fluorophenyl group can interact with biological targets, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-(Boc-amino)-4-(2-fluorophenyl)butyric acid with structurally analogous compounds, focusing on substituent variations, protecting groups, and physicochemical properties.

Positional Isomers: Fluorophenyl Substitution

- No explicit purity data is reported in the evidence .

- Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid (CAS 270596-51-5) Substituent: 3-fluorophenyl Molecular Formula: C₁₅H₂₀FNO₄ Molecular Weight: 297.33 g/mol Key Properties: The 3-fluoro substitution provides a distinct electronic profile due to the fluorine atom’s meta position, which may enhance solubility in polar solvents. Purity exceeds 97% .

Halogen-Substituted Derivatives

- No molecular weight or purity data is available .

- BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID Substituent: 4-bromophenyl Key Properties: Bromine’s polarizability and heavier mass may enhance halogen bonding in target interactions. This compound is used in specialized peptide syntheses .

Protecting Group Variants

- Fmoc-(S)-3-amino-4-(2-fluorophenyl)-butyric acid Protecting Group: Fmoc (fluorenylmethyloxycarbonyl) Molecular Formula: ~C₂₅H₂₂FNO₄ (estimated) Key Properties: Fmoc’s base-labile nature allows orthogonal deprotection strategies compared to Boc. The compound has a density of 1.293 g/cm³ and a boiling point of 633.4°C, indicating higher thermal stability than Boc derivatives .

Multi-Substituted Phenyl Derivatives

- This compound is available for R&D use with customizable bulk quantities .

Research Findings and Implications

- Positional Isomerism : The 2-fluoro isomer exhibits greater steric hindrance than the 3-fluoro derivative, which may limit its conformational flexibility in binding pockets. Conversely, the 3-fluoro isomer’s meta-substitution could improve interactions with aromatic residues in enzymes .

- Halogen Effects : Bromine and chlorine substituents increase lipophilicity, making these derivatives suitable for targeting hydrophobic domains in proteins. Fluorine’s electronegativity favors hydrogen bonding and metabolic stability .

- Protecting Group Utility : Boc derivatives are preferred for acid-stable intermediates, while Fmoc variants enable sequential deprotection in solid-phase peptide synthesis .

Biologische Aktivität

3-(Boc-amino)-4-(2-fluorophenyl)butyric acid, also known as Boc-(S)-3-amino-4-(2-fluorophenyl)butanoic acid, is an organic compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20FNO4

- Molecular Weight : Approximately 297.322 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, which is pivotal in peptide synthesis. The presence of a fluorine atom on the phenyl ring enhances its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: DPP-IV Inhibition

A study examined the DPP-IV inhibitory activity of structurally similar compounds. Results indicated that modifications to the phenyl ring significantly influenced enzyme binding affinity and inhibition rates. The presence of fluorine was noted to enhance binding interactions due to increased electron-withdrawing effects .

Case Study 2: Antimicrobial Efficacy

Research on a series of amino acid derivatives demonstrated that certain substitutions on the aromatic ring led to improved antimicrobial activity against E. coli and Staphylococcus aureus. The study highlighted the importance of hydrophobic interactions in enhancing bioactivity, suggesting that similar modifications could be beneficial for this compound .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-(3-fluorophenyl)butyric acid | Similar backbone; different fluorine position | DPP-IV inhibitor; antimicrobial properties |

| Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Multiple fluorines on phenyl ring | Enhanced lipophilicity; potential for greater enzyme interaction |

| Boc-β-HoPhe(2-F)-OH | Contains hydroxy group | Different solubility and stability characteristics |

This comparative analysis highlights the unique aspects of this compound, particularly its specific fluorination pattern and protective Boc group, which influence its reactivity and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.